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Compound of Interest

Compound Name: GYKI 53655 hydrochloride

Cat. No.: B1672568 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a member of the 2,3-

benzodiazepine class of compounds, it acts via an allosteric mechanism, making it a valuable

tool in neuroscience research.[2][3] Unlike competitive antagonists that bind to the glutamate

binding site, GYKI 53655 binds to a separate site on the AMPA receptor complex, thereby

preventing the conformational change required for ion channel opening.[4][5] This distinct

mechanism allows for the effective inhibition of AMPA receptor-mediated currents regardless of

agonist concentration.

Its high selectivity for AMPA receptors over kainate receptors at lower concentrations makes it

particularly useful for isolating and studying currents mediated by different ionotropic glutamate

receptor subtypes.[1][6] At higher concentrations, it also exhibits inhibitory activity on certain

kainate receptor subunits.[7][8] This application note provides detailed protocols and data for

the effective use of GYKI 53655 hydrochloride in patch clamp electrophysiology experiments.

Physicochemical Properties and Handling
GYKI 53655 hydrochloride is a stable compound, but proper handling and storage are crucial

for maintaining its activity.
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Table 1: Properties of GYKI 53655 Hydrochloride

Property Value References

Molecular Weight 388.85 g/mol [7]

Formula C₁₉H₂₀N₄O₃·HCl [7]

CAS Number 143692-48-2 [3][7]

Appearance Solid [3]

Purity ≥98% [7]

Solubility
Soluble to 100 mM in water

and DMSO
[7][8]

Storage (Solid) Desiccate at room temperature [7]

Storage (Solutions)
Store at -20°C for up to one

month
[8]

Stock Solution Preparation:

To prepare a 100 mM stock solution, dissolve 38.88 mg of GYKI 53655 hydrochloride in 1

mL of high-purity water or DMSO.

Gentle warming can aid dissolution in water.[8]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Before use, equilibrate the solution to room temperature and ensure no precipitation is

visible.[8]

Mechanism of Action
GYKI 53655 is a negative allosteric modulator of AMPA receptors.[2][5] It binds to a site at the

interface between the glutamate-binding domain and the transmembrane domains of the

receptor.[4] This binding event disrupts the transduction of agonist binding into the channel

opening, effectively locking the channel in a closed, non-conducting state.[4] This non-
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competitive antagonism means that increasing the concentration of the agonist (e.g., glutamate

or AMPA) will not overcome the block.

AMPA Receptor Activation Inhibition by GYKI 53655
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Caption: Mechanism of GYKI 53655 non-competitive antagonism of AMPA receptors.

Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC₅₀) of GYKI 53655 varies depending on the receptor subunit

composition and the preparation being studied.

Table 2: IC₅₀ Values for GYKI 53655
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Receptor Target Preparation IC₅₀ Value (µM) References

AMPA Receptors
Primary rat

hippocampal neurons
1.1 [3]

Cultured superior

colliculus neurons
0.8 [9]

Hippocampal neurons 0.9 [1]

Hippocampal CA1

(EPSC peak

amplitude)

10.8 [9]

Recombinant AMPA
Human GluA1

subunits
6 [8]

Human GluA4

subunits
5 [8]

Kainate Receptors
Primary rat

hippocampal neurons
1.5 [3]

GluK3 homomeric

receptors
63 [7][8]

GluK2b(R)/GluK3

heteroreceptors
32 [7][8]

Experimental Protocols
Protocol 1: Determining the IC₅₀ of GYKI 53655 on AMPA
Receptor-Mediated Currents
Objective: To determine the concentration-dependent inhibition of AMPA receptor currents by

GYKI 53655 using whole-cell patch clamp.

Materials:

Cell Preparation: Cultured hippocampal neurons or HEK293 cells expressing desired AMPA

receptor subunits.
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External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM

NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. Bubble with 95% O₂/5% CO₂.[10]

Internal Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2

mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.3 with KOH.[10]

Agonist: 100 µM AMPA or 100 µM Kainate.

Antagonist: GYKI 53655 hydrochloride stock solution.

Procedure:

Prepare a series of dilutions of GYKI 53655 in the external solution (e.g., 0.1, 0.3, 1, 3, 10,

30 µM).

Obtain a whole-cell patch clamp recording from a healthy neuron or transfected cell.[11]

Set the holding potential to -70 mV in voltage-clamp mode to minimize the activation of

voltage-gated channels.[11]

Establish a stable baseline by perfusing the cell with the external solution.

Apply the AMPA receptor agonist for a short duration (e.g., 20-50 ms) using a rapid

application system to evoke a control inward current.[12] Repeat several times to ensure a

stable response.

Begin perfusion with the lowest concentration of GYKI 53655. Allow 2-3 minutes for the drug

to equilibrate.

Co-apply the agonist and the GYKI 53655 solution and record the resulting current.

Wash out the drug with the control external solution until the agonist-evoked current returns

to baseline.

Repeat steps 6-8 for each concentration of GYKI 53655, moving from the lowest to the

highest concentration.
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Data Analysis: Measure the peak amplitude of the inward current at each GYKI 53655

concentration. Normalize these values to the control response (0 µM GYKI 53655). Plot the

normalized response against the logarithm of the GYKI 53655 concentration and fit the data

with a logistic function to determine the IC₅₀ value.

Protocol 2: Pharmacological Isolation of Kainate
Receptor-Mediated Currents
Objective: To use GYKI 53655 to completely block AMPA receptor-mediated currents, thereby

isolating responses mediated by kainate receptors.

Materials:

Same as Protocol 1, with the addition of an NMDA receptor antagonist.

NMDA Antagonist: 50 µM D-AP5.

Kainate Agonist: 300 µM Kainate or 1 mM Glutamate.[12]

GYKI 53655: A high, saturating concentration (e.g., 40-100 µM).[12][13]

Procedure:

Prepare the external solution containing the NMDA receptor antagonist (D-AP5) to block

NMDA receptor activation.

Establish a stable whole-cell recording with a holding potential of -70 mV.

Apply the kainate/glutamate agonist to evoke a control current. This current will be a

composite of both AMPA and kainate receptor activation.[12]

Perfuse the cell with the external solution containing a high concentration of GYKI 53655

(e.g., 100 µM) for several minutes to ensure a complete block of AMPA receptors.[12]

In the continued presence of GYKI 53655, re-apply the agonist. The remaining transient,

desensitizing current is mediated by kainate receptors.[1]
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Data Analysis: Compare the properties (e.g., amplitude, kinetics) of the control current with

the current recorded in the presence of GYKI 53655. The GYKI-insensitive component

represents the kainate receptor-mediated response.

Experimental Workflow
The following diagram illustrates a typical workflow for a patch clamp experiment designed to

test the effect of GYKI 53655.

Caption: General workflow for a whole-cell patch clamp experiment using GYKI 53655.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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